Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

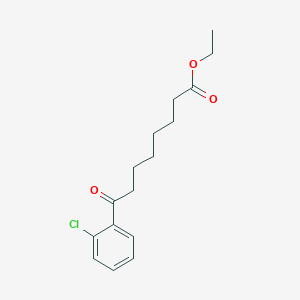

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESAUTCXIDDTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645864 | |

| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-09-6 | |

| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, and established principles of organic chemistry to provide a comprehensive profile. This document is intended to support research and development activities by offering insights into its synthesis, potential spectroscopic characteristics, and overall chemical behavior.

Chemical Structure and Properties

This compound is an aromatic ketone and an ethyl ester derivative of octanoic acid. Its structure features a 2-chlorophenyl group attached to the carbonyl carbon of an eight-carbon chain, with an ethyl ester at the terminus.

Table 1: General and Physicochemical Properties (Predicted)

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₆H₂₁ClO₃ | - |

| Molecular Weight | 296.79 g/mol | Calculated |

| Physical State | Likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and insoluble in water. | Based on structural analogy |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis Methodology

The most probable synthetic route for this compound is through a Friedel-Crafts acylation reaction.[1] This well-established method for forming carbon-carbon bonds with aromatic rings is a cornerstone of organic synthesis.[1]

Experimental Protocol: Friedel-Crafts Acylation (Proposed)

-

Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its mono-ethyl ester, mono-acid chloride. This can be achieved by first reacting suberic acid with a dehydrating agent like thionyl chloride to form suberoyl chloride, followed by a controlled reaction with one equivalent of ethanol. Alternatively, the mono-ethyl ester of suberic acid can be prepared and then treated with thionyl chloride.

-

Friedel-Crafts Acylation Reaction:

-

To a solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.[1]

-

The mono-ethyl ester, mono-acid chloride of suberic acid is then added dropwise to the reaction mixture, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side products.

-

The reaction is stirred at this temperature and then allowed to warm to room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by carefully pouring it over crushed ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

-

Logical Relationship of Synthesis

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature. The following are predicted spectral data based on its structural analog, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate.[1]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 2-chlorophenyl group (multiplets in the aromatic region).- A triplet corresponding to the methyl protons of the ethyl ester.- A quartet for the methylene protons of the ethyl ester.- Triplets for the methylene groups adjacent to the carbonyls.- Multiplets for the other methylene protons in the aliphatic chain. |

| ¹³C NMR | - Carbonyl carbons of the ketone and ester in the downfield region.- Aromatic carbons of the 2-chlorophenyl ring.- Methylene and methyl carbons of the ethyl ester.- Aliphatic carbons of the octanoate chain. |

| IR Spectroscopy | - A strong C=O stretching band for the aromatic ketone.- A strong C=O stretching band for the ethyl ester.- C-H stretching bands for the aromatic and aliphatic protons.- C-O stretching bands for the ester group.- A C-Cl stretching band. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (296.79 m/z).- Characteristic fragmentation patterns including α-cleavage at the carbonyl groups and McLafferty rearrangement.[1] |

Potential Signaling Pathways and Biological Relevance

While there is no specific information on the biological activity of this compound, compounds with similar structural motifs, particularly those with long-chain fatty acid esters and substituted phenyl rings, can interact with various biological targets. For instance, some long-chain fatty acid derivatives are known to be involved in lipid signaling pathways.

The presence of a reactive ketone and an ester group suggests that this molecule could act as a pro-drug, being metabolized in vivo to a more active form. Potential metabolic pathways could include ester hydrolysis to the corresponding carboxylic acid or reduction of the ketone to a secondary alcohol.[1]

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: A typical workflow to assess the metabolic stability of a compound in vitro.[1]

Disclaimer: The information provided in this document, particularly the experimental protocols and predicted data, is based on established chemical principles and data from analogous compounds. It is intended for guidance and research planning purposes. Experimental verification is necessary to confirm these properties for this compound.

References

Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number, for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs, primarily the meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0). The experimental protocols and data presented are illustrative and may require optimization for the 2-chloro isomer.

Chemical Identity and Properties

While a specific CAS number for this compound was not found in publicly accessible databases, its chemical structure and properties can be inferred. For its meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, the available data is summarized below.

| Property | Value | Reference |

| CAS Number | 898752-20-0 (for the 3-chloro isomer) | [1] |

| Molecular Formula | C₁₆H₂₁ClO₃ | [1] |

| Molecular Weight | 296.79 g/mol | [1] |

| InChI Key | UEEFJIXVTZMXSX-UHFFFAOYSA-N (for the 3-chloro isomer) | [1] |

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 8-(aryl)-8-oxooctanoates is typically achieved through Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

The primary route to synthesize this compound would likely involve a two-step process:

-

Friedel-Crafts Acylation: Reaction of 2-chlorotoluene with a derivative of suberic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 8-(2-chlorophenyl)-8-oxooctanoic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its ethyl ester by reaction with ethanol in the presence of an acid catalyst.

A similar methodology is employed for related compounds, such as Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, which is prepared by the esterification of 8-(2,3-dichlorophenyl)-8-oxooctanoic acid with ethanol.[1]

The mechanism of the Friedel-Crafts acylation is a cornerstone of aromatic chemistry.

Caption: Friedel-Crafts Acylation Pathway for Synthesis.

The following is a generalized protocol based on the synthesis of similar compounds and may serve as a starting point for the synthesis of this compound.

-

Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C, add suberoyl chloride dropwise.

-

Slowly add 2-chlorotoluene to the reaction mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.

-

-

Esterification:

-

Dissolve the crude carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol by distillation.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Analytical and Spectroscopic Data (Predicted)

While specific experimental data for this compound is not available, the expected analytical data can be predicted based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the octanoate chain, and aromatic protons of the 2-chlorophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons of the octanoate chain, and aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₆H₂₁ClO₃. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching of the ester, and C-Cl stretching. |

The workflow for the analysis and characterization of the synthesized compound would typically follow these steps:

Caption: Workflow for Product Purification and Analysis.

Potential Applications in Research and Development

Compounds of this class, possessing a long alkyl chain, an aromatic ring, and reactive functional groups (ester and ketone), are of interest in medicinal chemistry and materials science. They can serve as intermediates for the synthesis of more complex molecules, including:

-

Drug Candidates: The core structure can be modified to interact with biological targets. For instance, similar structures have been investigated for their role as inhibitors of enzymes like phosphodiesterase 4 (PDE4).

-

Molecular Probes: The long alkyl chain can be functionalized to study biological membranes or protein-lipid interactions.

-

Building Blocks: The ketone and ester functionalities allow for a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

Safety and Handling

Specific safety information for this compound is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages information on structurally related molecules and established chemical principles to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are interested in this and similar molecular scaffolds.

Molecular Structure and Properties

This compound is a keto-ester derivative characterized by an eight-carbon aliphatic chain with a terminal ethyl ester and a ketone at the C8 position. The ketone is further substituted with a 2-chlorophenyl group. The presence of the chloro-substituent on the phenyl ring at the ortho position is a key structural feature influencing its electronic properties and steric hindrance around the carbonyl group.

Chemical Structure

The IUPAC name for the compound is this compound. Its structure consists of:

-

An octanoate backbone.

-

An ethyl ester group (-COOCH₂CH₃) at one end of the chain.

-

A carbonyl group (C=O) at the C8 position.

-

A 2-chlorophenyl group attached to the C8 carbonyl carbon.

Physicochemical Data

No experimental data for this compound is readily available in surveyed chemical databases. The following table summarizes its calculated molecular formula and weight, with other key physical properties listed as "Not Available."

| Property | Value |

| Molecular Formula | C₁₆H₂₁ClO₃ |

| Molecular Weight | 296.79 g/mol |

| CAS Number | Not Available |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| Predicted LogP | Not Available |

Spectroscopic Data

Predicted spectroscopic data is not available. Experimental characterization would typically involve:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms in the ethyl group, the aliphatic chain, and the aromatic ring.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester and ketone carbonyl stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Proposed Synthesis

A viable synthetic route for this compound is the Friedel-Crafts acylation of 2-chlorotoluene with a suitable derivative of suberic acid.[1] This electrophilic aromatic substitution is a standard method for forming aryl ketones.[1][2]

Synthetic Workflow

The proposed synthesis involves two main steps: the preparation of the acylating agent followed by the Friedel-Crafts acylation reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

The following is a generalized protocol for the proposed synthesis. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)

-

To a solution of suberic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.

-

Reflux the mixture until the evolution of gas ceases, indicating the formation of suberoyl dichloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

To the resulting crude suberoyl dichloride, add one equivalent of anhydrous ethanol dropwise at a controlled temperature (e.g., 0 °C) to favor monoesterification.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The resulting ethyl 8-chloro-8-oxooctanoate can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 2-chlorotoluene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an appropriate solvent (e.g., dichloromethane or nitrobenzene).[1]

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in the same solvent to the reaction mixture.

-

After the addition, allow the reaction to proceed at a controlled temperature. The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.

-

Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield this compound.

Potential Applications in Drug Development

While there is no specific biological activity reported for this compound, the molecular scaffold is of interest in medicinal chemistry. Aryl ketone motifs are present in various biologically active compounds. The long aliphatic chain with a terminal ester group provides lipophilicity, which can be crucial for membrane permeability. The 2-chloro substitution on the phenyl ring can influence the molecule's metabolic stability and binding interactions with biological targets.

Further research would be required to explore the potential therapeutic applications of this compound.

Conclusion

This technical guide has detailed the molecular structure of this compound, presented its calculated physicochemical properties, and outlined a plausible synthetic route via Friedel-Crafts acylation. While experimental data for this specific molecule remains elusive in the public domain, the information provided herein serves as a valuable starting point for researchers interested in its synthesis and potential applications. Standard analytical techniques will be essential for the structural confirmation and characterization of this compound upon its synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

This technical guide provides a comprehensive overview of the synthesis pathway for ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a keto-ester of interest to researchers, scientists, and professionals in drug development. The synthesis primarily involves a two-step process commencing with a Friedel-Crafts acylation followed by an esterification. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential reaction pathway. The initial and key step is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This is followed by a standard esterification to yield the final product.

The overall transformation can be summarized as follows:

-

Friedel-Crafts Acylation: 2-Chloroanisole reacts with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid. The methoxy group is a placeholder and will be removed in a subsequent, though not explicitly detailed in the provided search results, demethylation step which is a common practice in such syntheses.

-

Esterification: The resulting carboxylic acid is then esterified with ethanol, typically under acidic conditions, to produce the target molecule, this compound.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 2-Chloroanisole with Suberic Anhydride

This procedure outlines the synthesis of the intermediate, 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid.

Materials:

-

2-Chloroanisole

-

Suberic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A solution of 2-chloroanisole and suberic anhydride in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid.

-

The crude product is purified by recrystallization or column chromatography.

Step 2: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid

This procedure describes the conversion of the carboxylic acid intermediate to the final ethyl ester product.

Materials:

-

8-(2-chlorophenyl)-8-oxooctanoic acid (assuming prior demethylation)

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

8-(2-chlorophenyl)-8-oxooctanoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC).

-

The excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to give the crude this compound.

-

The final product is purified by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification |

| Reactant | 2-Chloroanisole | 8-(2-chlorophenyl)-8-oxooctanoic acid |

| Reagent | Suberic anhydride | Ethanol |

| Catalyst | Aluminum chloride (AlCl₃) | Sulfuric acid (H₂SO₄) |

| Solvent | Dichloromethane (DCM) | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 4-8 hours | 3-6 hours |

| Typical Yield | 60-80% | 85-95% |

| Purity (post-purification) | >95% | >98% |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, with a specific focus on its application for the preparation of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. This keto-ester is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data in a clear, structured format.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via the formation of a highly reactive acylium ion intermediate.[3][4] The resulting aryl ketones are versatile intermediates in organic synthesis.[1]

In the context of substituted aromatic compounds like chlorobenzene, the regioselectivity of the acylation is influenced by the directing effects of the substituent. The chlorine atom is an ortho-, para-directing group, meaning that the incoming acyl group will primarily add to the positions ortho and para to the chlorine.[5] However, due to steric hindrance from the chlorine atom at the ortho position, the para-substituted product is often the major isomer formed.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[3][4]

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.

Caption: General mechanism of the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, plausible experimental procedure for the synthesis of this compound based on established principles of Friedel-Crafts acylation.

Materials

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloroanisole | C₇H₇ClO | 142.58 | 14.26 g | 0.10 |

| Ethyl 7-(chloroformyl)heptanoate | C₁₀H₁₇ClO₃ | 220.69 | 22.07 g | 0.10 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.33 g | 0.22 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Apparatus

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (calcium chloride)

-

Dropping funnel (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel (1 L)

-

Erlenmeyer flasks

-

Beakers

-

Rotary evaporator

-

Glassware for column chromatography

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 250 mL dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Charging of Reagents: The flask is charged with anhydrous aluminum chloride (29.33 g, 0.22 mol) and 100 mL of anhydrous dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath with stirring. 2-Chloroanisole (14.26 g, 0.10 mol) is then added to the stirred suspension.

-

Addition of Acylating Agent: Ethyl 7-(chloroformyl)heptanoate (22.07 g, 0.10 mol) is dissolved in 100 mL of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour. The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The mixture is stirred until all the aluminum salts have dissolved. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with DCM (2 x 50 mL).

-

Washing and Drying: The combined organic layers are washed successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize typical reaction parameters and expected spectroscopic data for this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12-18 hours |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM) |

| Theoretical Yield | 31.29 g |

| Expected Yield | 70-85% |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.3 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.95 (t, J = 7.4 Hz, 2H, -COCH₂-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂COO-), 1.75-1.60 (m, 4H, -CH₂-), 1.45-1.30 (m, 4H, -CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 202.1 (C=O, ketone), 173.5 (C=O, ester), 138.5, 131.8, 131.2, 130.5, 129.8, 127.0 (Ar-C), 60.3 (-OCH₂-), 43.0 (-COCH₂-), 34.2, 28.9, 28.8, 24.8, 24.5 (-CH₂-), 14.2 (-CH₃) |

| IR (neat, cm⁻¹) | 2935, 2858 (C-H), 1730 (C=O, ester), 1685 (C=O, ketone), 1590, 1470 (C=C, aromatic), 1245 (C-O), 755 (C-Cl) |

| Mass Spec (ESI-MS) | m/z 313.1 [M+H]⁺, 335.1 [M+Na]⁺ |

Note: The spectroscopic data presented are predicted values or based on closely related analogues and should be confirmed by experimental analysis.

Safety Considerations

-

Anhydrous Aluminum Chloride: is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

Acyl Chlorides: are corrosive and lachrymatory. Handle with care in a fume hood.

-

Hydrochloric Acid: is a corrosive and toxic acid. Handle with appropriate PPE.

-

The reaction quench is highly exothermic and should be performed slowly and with adequate cooling.

References

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. This document outlines predicted ¹³C NMR data, a comprehensive experimental protocol for acquiring such data, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the analysis of ¹³C NMR data for structurally similar compounds, including ethyl octanoate and 2-chloroacetophenone. The numbering of the carbon atoms corresponds to the diagram in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

| C1 | ~14.2 | Quartet | Ethyl ester methyl group |

| C2 | ~60.5 | Triplet | Ethyl ester methylene group |

| C3 | ~173.5 | Singlet | Ester carbonyl |

| C4 | ~34.4 | Triplet | Methylene adjacent to ester carbonyl |

| C5 | ~25.0 | Triplet | Methylene |

| C6 | ~29.0 | Triplet | Methylene |

| C7 | ~29.1 | Triplet | Methylene |

| C8 | ~24.7 | Triplet | Methylene |

| C9 | ~38.2 | Triplet | Methylene adjacent to ketone carbonyl |

| C10 | ~200.0 | Singlet | Ketone carbonyl |

| C11 | ~138.0 | Singlet | Aromatic carbon attached to carbonyl |

| C12 | ~131.8 | Singlet | Aromatic carbon with chloro-substituent |

| C13 | ~131.0 | Doublet | Aromatic CH |

| C14 | ~129.5 | Doublet | Aromatic CH |

| C15 | ~128.8 | Doublet | Aromatic CH |

| C16 | ~127.2 | Doublet | Aromatic CH |

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃. The optimal concentration may vary depending on the NMR instrument's sensitivity.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is generally used for a routine ¹³C spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Visualizations

The following diagrams illustrate the molecular structure with carbon numbering and a typical experimental workflow for ¹³C NMR analysis.

Figure 1: Structure of this compound with carbon numbering.

Figure 2: Experimental workflow for 13C NMR analysis.

Unraveling the Fragmentation Pathway: A Technical Guide to the Mass Spectrometry of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a molecule of interest in various research and development sectors. Understanding the fragmentation patterns is crucial for the structural elucidation and quantification of this and related compounds in complex matrices. This document provides a detailed overview of the predicted fragmentation pathways, a comprehensive experimental protocol for its analysis, and clearly structured data to facilitate interpretation.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the aromatic ketone, the ethyl ester, and the long aliphatic chain. The primary cleavage sites are anticipated to be alpha to the carbonyl groups, leading to a series of characteristic fragment ions. Additionally, rearrangement reactions, such as the McLafferty rearrangement, are expected to contribute significantly to the mass spectrum.

The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on the expected stability of the resulting ions.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 297/299 | [M - OCH2CH3]+ | C16H20ClO2 | Moderate |

| 282 | [M - C2H5OH]+ (from McLafferty) | C16H19ClO2 | Moderate |

| 183/185 | [ClC6H4CO(CH2)6]+ | C13H16ClO | Moderate |

| 155/157 | [ClC6H4COCH2]+ | C8H6ClO | High |

| 139/141 | [ClC6H4CO]+ | C7H4ClO | High (Base Peak) |

| 111/113 | [ClC6H4]+ | C6H4Cl | Moderate |

| 101 | [COOCH2CH3]+ | C3H5O2 | Low |

| 77 | [C6H5]+ | C6H5 | Low |

| 45 | [OCH2CH3]+ | C2H5O | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

-

Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate the analyte and remove interfering substances. A final concentration step by solvent evaporation under a gentle stream of nitrogen may be necessary.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

Visualizing the Fragmentation Pathway

The following diagrams illustrate the logical flow of the experimental workflow and the predicted fragmentation cascade of this compound.

Figure 1: Experimental workflow for GC-MS analysis.

Figure 2: Predicted fragmentation pathway of this compound.

Disclaimer: The fragmentation data and pathways presented in this guide are theoretical predictions based on established principles of mass spectrometry. Actual experimental results may vary depending on the specific instrumentation and conditions used.

Physical and chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Disclaimer: Specific experimental data for this compound is limited in publicly accessible scientific literature. The following information is substantially based on established chemical principles and data available for structurally related compounds, particularly its 3-chloro isomer. Researchers should validate this information through experimental analysis.

Introduction

This compound is an organic compound that incorporates an ethyl ester, a long-chain alkyl backbone, and a 2-chlorophenyl ketone. This unique combination of functional groups makes it a potentially valuable intermediate in various fields of chemical synthesis, including pharmaceutical and materials science research. The presence of a reactive ketone, a stable ester, and a substituted aromatic ring allows for a variety of chemical transformations. This guide provides an overview of its predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for its characterization.

Physicochemical Properties

The quantitative properties of this compound are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimations based on its isomers and related structures.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₁ClO₃ | Calculation |

| Molecular Weight | 296.79 g/mol | Calculation[1] |

| CAS Number | Not assigned | |

| Appearance | Predicted to be a colorless to pale yellow oil | Inferred |

| Boiling Point | > 250 °C at 760 mmHg (Predicted) | Inferred |

| Density | ~1.1 g/cm³ (Predicted) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water (Predicted) | Inferred |

| InChI Key | Predicted: UEEFJIXVTZMXSX-UHFFFAOYSA-N (for 3-chloro isomer) | Inferred[1] |

Chemical Properties and Reactivity

This compound possesses several reactive sites that dictate its chemical behavior:

-

Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of ketals.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.

-

Aromatic Ring: The 2-chlorophenyl group can participate in further electrophilic aromatic substitution reactions, although the existing substituents will influence the position of new functional groups.

-

Alkyl Chain: The octanoate chain provides flexibility and lipophilicity to the molecule.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly available. However, a plausible two-step synthesis involving Friedel-Crafts acylation followed by esterification can be proposed based on standard organic chemistry methodologies.

Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid via Friedel-Crafts Acylation

This step involves the reaction of chlorobenzene with a derivative of suberic acid, such as suberic anhydride or the mono-acyl chloride of suberic acid monoethyl ester, in the presence of a Lewis acid catalyst.

Materials:

-

Chlorobenzene

-

Suberic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve suberic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

-

After the addition is complete, add chlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-chloro isomer.

Step 2: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid

The purified carboxylic acid is then esterified to yield the final product.

Materials:

-

8-(2-chlorophenyl)-8-oxooctanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Characterization Protocols

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the methylene protons of the octanoate chain, and signals in the aromatic region for the protons on the 2-chlorophenyl group.

-

¹³C NMR would display distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, the aliphatic carbons of the octanoate chain, and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an accurate mass measurement.

-

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups.

-

Visualizations

Synthetic Pathway

Caption: Plausible synthetic route for this compound.

Experimental Workflow

Caption: General workflow for the characterization of the synthesized compound.

References

Potential Biological Activity of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate based on available data for structurally related compounds. As of the time of this writing, no direct experimental studies on the biological effects of this specific molecule have been published. The information presented herein is intended for research and development purposes and should be interpreted as a hypothetical guide for future investigation.

Introduction

This compound is a keto-ester derivative containing a chlorophenyl moiety. While this specific compound is not extensively characterized in the scientific literature, its structural features suggest potential for biological activity. The presence of a halogenated aromatic ring coupled with a flexible alkyl chain terminating in an ester group provides a scaffold that could interact with various biological targets. This whitepaper aims to explore the hypothetical biological activities of this compound by drawing parallels with closely related analogs and to provide a framework for its potential synthesis and experimental evaluation.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound and a related compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Data Source |

| Molecular Formula | C₁₆H₂₁ClO₃ | C₁₆H₂₁ClO₃ | Calculated |

| Molecular Weight | 296.79 g/mol | 296.79 g/mol | Calculated |

| Boiling Point | Predicted: 404.6±30.0 °C | Predicted: 404.6±30.0 °C | |

| Density | Predicted: 1.105±0.06 g/cm³ | Predicted: 1.105±0.06 g/cm³ |

Synthesis

The synthesis of this compound can be hypothetically achieved via a Friedel-Crafts acylation reaction, a common method for forming aryl ketones.[1] This approach is utilized for the synthesis of the analogous 3-chloro isomer.[1]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-chlorobenzoyl chloride with a suitable octanoate derivative in the presence of a Lewis acid catalyst, followed by esterification. A more direct approach would be the Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of 8-Chloro-8-oxooctanoic acid ethyl ester: To a solution of suberic acid monoethyl ester in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Friedel-Crafts Acylation: Dissolve chlorobenzene in a suitable solvent such as dichloromethane or carbon disulfide and cool to 0°C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. To this suspension, add the prepared 8-chloro-8-oxooctanoic acid ethyl ester dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Work-up and Purification: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities

Based on the structural similarity to compounds with known biological effects, this compound is hypothesized to possess antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A closely related analog, Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, has been investigated for potential antimicrobial properties. The presence of the chlorophenyl group is a common feature in many antimicrobial agents. The lipophilic nature of the octanoate chain may facilitate passage through microbial cell membranes.

Hypothesized Mechanism of Action: The compound could potentially disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.

Caption: Workflow for assessing antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Grow selected bacterial and fungal strains in appropriate broth overnight at their optimal growth temperatures.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in sterile broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the microplates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

The dichlorinated analog of the title compound has also been suggested to have potential anti-inflammatory effects. Many compounds containing a chlorophenyl moiety exhibit anti-inflammatory activity, often through the inhibition of key inflammatory mediators.

Hypothesized Mechanism of Action: Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, or the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through signaling pathways like NF-κB.

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis of Inflammatory Mediators: After a suitable incubation period, collect the cell culture supernatant and measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.

Potential Cytotoxicity

Chlorophenyl-containing compounds can sometimes exhibit cytotoxicity. Therefore, it is crucial to evaluate the cytotoxic profile of this compound in mammalian cell lines to determine its therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest that it is a promising candidate for investigation as a potential antimicrobial and anti-inflammatory agent. The proposed synthetic route provides a clear path for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the outlined experimental protocols. In vitro screening should be followed by in vivo studies in appropriate animal models to validate any observed effects and to assess its pharmacokinetic and toxicological profiles. Such studies will be essential to determine the therapeutic potential of this compound.

References

The Enigmatic Role of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate in Medicinal Chemistry: A Structural Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate within the field of medicinal chemistry. Despite its availability as a research chemical, a thorough review of scientific literature and patent databases reveals a significant absence of published data regarding its specific biological activity, mechanism of action, or therapeutic applications. This document, therefore, serves to contextualize the compound based on its chemical structure and the established roles of similar molecules in drug discovery, while transparently acknowledging the lack of direct experimental evidence.

Compound Profile and Physicochemical Properties

This compound (CAS Number: 898759-09-6) is a small molecule characterized by a substituted aromatic ketone linked to an ethyl ester via a seven-carbon aliphatic chain. Its structure presents several features of interest to medicinal chemists: a lipophilic chlorophenyl group, a ketone susceptible to nucleophilic attack, and an ester group that can be hydrolyzed or otherwise modified.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898759-09-6 |

| Molecular Formula | C₁₆H₂₁ClO₃ |

| Molecular Weight | 296.79 g/mol |

| Synonyms | Benzeneoctanoic acid, 2-chloro-η-oxo-, ethyl ester |

Table 1: Basic identification data for this compound.

Postulated Role in Medicinal Chemistry

In the absence of specific biological data, the role of this compound in medicinal chemistry is largely hypothetical and can be inferred from its structural class—substituted phenyl ketoesters. Such compounds are often utilized in two primary ways:

-

Synthetic Intermediates: The bifunctional nature of the molecule, with reactive handles at both ends (ketone and ester), makes it a versatile building block for the synthesis of more complex molecular architectures and heterocyclic systems which are prevalent in pharmaceuticals.

-

Scaffolds for Library Synthesis: It can serve as a foundational scaffold for creating a library of related compounds for high-throughput screening. The phenyl ring and the alkyl chain can be systematically modified to explore structure-activity relationships (SAR) against a specific biological target. The chlorine atom at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence binding affinity and metabolic stability.

Hypothetical Synthesis Pathway

The synthesis of this compound would most likely be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an acyl group onto an aromatic ring. The logical synthetic route is outlined below.

An In-Depth Technical Guide to the Safety and Handling of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. No specific safety, toxicological, or physicochemical data for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate has been found in the reviewed literature. The information presented herein is extrapolated from data on structurally similar compounds, including chlorinated aromatic hydrocarbons and aromatic ketones. It is imperative that all handling and experimental procedures are conducted by qualified personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.

Introduction

This compound is a bifunctional organic molecule featuring a chlorinated aromatic ketone and a long-chain ethyl ester. This unique structure makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the chlorophenyl ketone moiety suggests potential biological activity, while the ethyl octanoate chain provides a flexible linker that can be modified for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the inferred safety considerations, handling procedures, and a plausible synthetic route for this compound, based on available data for analogous structures.

Physicochemical Properties (Inferred)

| Property | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Ethyl 8-chlorooctanoate | 2-Chloroacetophenone |

| CAS Number | 898752-20-0[1] | 105484-55-7[2][3] | 532-27-4 |

| Molecular Formula | C₁₆H₂₁ClO₃[1] | C₁₀H₁₉ClO₂[2][3] | C₈H₇ClO |

| Molecular Weight | 296.79 g/mol [1] | 206.71 g/mol [2][3] | 154.59 g/mol |

| Appearance | Not specified | Colorless to pale yellow liquid[3] | White to gray crystalline solid |

| Boiling Point | Not specified | ~220 °C[3] | 244-245 °C |

| Solubility | Not specified | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water[3] | Insoluble in water |

Safety and Handling

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is essential. The safety profile is inferred from data on chlorinated aromatic compounds and aromatic ketones.

Hazard Identification (Inferred)

Based on its structural components, the following hazards are anticipated:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

-

Long-term Exposure: Chronic exposure to chlorinated aromatic compounds has been associated with potential liver and skin toxicity. Some compounds in this class are considered to be carcinogenic.

The following table summarizes available toxicological data for a related compound, 2-Chloroacetophenone.

| Compound | Route | Species | LD50/LC50 |

| 2-Chloroacetophenone | Oral | Rat | 50 mg/kg |

| Inhalation | Rat | LC50 = 0.159 mg/L | |

| Dermal | Guinea pig | >1 g/kg |

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial. The following are minimum recommendations:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the compound as a powder or when generating aerosols or vapors.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Plausible Synthesis Route: Friedel-Crafts Acylation

A common and plausible method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of an acylating agent (derived from suberic acid) with chlorobenzene in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Plausible synthesis of this compound.

Detailed Methodology:

-

Preparation of the Acylating Agent (Ethyl 7-(chloroformyl)heptanoate):

-

Start with suberic acid (octanedioic acid).

-

Perform a mono-esterification with ethanol, typically under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to yield ethyl hydrogen suberate.

-

Convert the remaining carboxylic acid group to an acyl chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually carried out in an inert solvent like dichloromethane (DCM) or toluene.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ethyl 7-(chloroformyl)heptanoate in the same solvent to the AlCl₃ suspension.

-

After the addition is complete, add chlorobenzene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

-

Biological Activity and Signaling Pathways (Inferred)

Direct information on the biological activity and signaling pathways of this compound is not available. However, the presence of the chlorophenyl ketone moiety suggests potential for various biological activities.

-

Antimicrobial and Antifungal Activity: Many aryl ketone derivatives have demonstrated antimicrobial and antifungal properties. The specific substitution pattern on the phenyl ring and the nature of the side chain can significantly influence this activity.

-

Enzyme Inhibition: The ketone group can act as a Michael acceptor or interact with active sites of various enzymes. For instance, some aryl methylene ketones have been investigated as reversible inhibitors for viral proteases.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Caption: A general workflow for drug discovery and development.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and materials science. Due to the absence of specific safety and toxicological data, it must be handled with extreme caution, utilizing appropriate personal protective equipment and engineering controls. The information provided in this guide, based on structurally related compounds, serves as a starting point for safe handling and further investigation. Researchers are strongly encouraged to perform a thorough risk assessment before commencing any work with this compound. The plausible synthetic route via Friedel-Crafts acylation offers a viable method for its preparation, enabling further studies into its physicochemical properties and biological activities.

References

Technical Guidance: Solubility Profile of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester derivative of significant interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical manufacturing. A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and formulation development. This document provides a comprehensive overview of the predicted solubility of this compound in various solvents and outlines detailed experimental protocols for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analogue, Ethyl 8-chloro-8-oxooctanoate, is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value (Predicted/Analog Data) | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₆H₂₁ClO₃ | N/A |

| Molecular Weight | 296.79 g/mol | N/A |

| Physical State | Predicted to be a liquid or oil | [1] |

| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water. | [2][3] |

| Analog Compound | Ethyl 8-chloro-8-oxooctanoate | [4] |

| Analog Molecular Formula | C₁₀H₁₇ClO₃ | [4] |

| Analog Molecular Weight | 220.69 g/mol | [4] |

| Analog Physical State | Liquid | [4] |

| Analog Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [3] |

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the available data for analogous structures, the solubility of this compound can be predicted.[5] The molecule possesses a long, nonpolar hydrocarbon chain and a polar ester group, along with a substituted phenyl ring.

-

Polar Solvents: Due to the significant nonpolar character of the C8 alkyl chain and the phenyl group, the compound is expected to have very low solubility in polar protic solvents like water.[6][7] While the ester and keto groups can participate in some polar interactions, the large hydrophobic portion of the molecule dominates.[2]

-

Nonpolar Solvents: The compound is anticipated to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This includes, but is not limited to, ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following established methods can be employed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[8]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[8]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[5]

-

Visually inspect the solution for the presence of undissolved material.

-

Classify the solubility as:

-

Soluble: No visible undissolved solid.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]

Materials:

-

This compound

-

Chosen solvent

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical technique for quantification (e.g., HPLC, GC, UV-Vis spectrophotometry)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vial to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a syringe filter compatible with the solvent.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the original solubility based on the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general principle of solubility.

Caption: Workflow for determining the solubility of a chemical compound.